BenchChemオンラインストアへようこそ!

5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine

Physicochemical Property Lipophilicity Drug Likeness

5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine (CAS 320420-53-9) is a heterocyclic aminopyrimidine building block with a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol. It features a 3,4-dimethoxyphenyl substituent at the 5-position and a methyl group at the 4-position of the pyrimidine ring.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 320420-53-9
Cat. No. B2816877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine
CAS320420-53-9
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=CC(=C(C=C2)OC)OC)N
InChIInChI=1S/C13H15N3O2/c1-8-10(7-15-13(14)16-8)9-4-5-11(17-2)12(6-9)18-3/h4-7H,1-3H3,(H2,14,15,16)
InChIKeyZGBHNTAZSJHFHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine (CAS 320420-53-9): A Differentiated Aminopyrimidine Building Block


5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine (CAS 320420-53-9) is a heterocyclic aminopyrimidine building block with a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol . It features a 3,4-dimethoxyphenyl substituent at the 5-position and a methyl group at the 4-position of the pyrimidine ring. This scaffold is utilized in medicinal chemistry for the synthesis of kinase inhibitor libraries and other bioactive molecules [1]. Its specific substitution pattern distinguishes it from other commercially available aminopyrimidine analogs, leading to unique physicochemical and potentially biochemical properties.

Why 5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine Cannot Be Replaced by Its Closest Analogs


In procurement for drug discovery, simply replacing 5-(3,4-dimethoxyphenyl)-4-methyl-2-pyrimidinamine with a different regioisomer, such as the 4- or 6-substituted analogs, presents significant risks. These analogs, while superficially similar, exhibit a calculated lipophilicity range spanning over 1.46 log units (ACD/LogP from 1.17 to 2.63), which directly impacts membrane permeability and solubility . More critically, the position of the aryl substituent on the pyrimidine core dictates the binding mode and selectivity profile against kinase targets. Structure-activity relationship (SAR) studies on 5-aryl-pyrimidine inhibitors have shown that selectivity over related kinases like TAK1 is closely associated with the substituents at the 5-position, a feature not found with other substitution patterns [1]. Substituting without verifying these specific properties can severely compromise a lead optimization campaign's selectivity and pharmacokinetic objectives.

Quantitative Differentiation Evidence for 5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine


Lipophilicity Comparison: Intermediate LogP Offers a Balanced Permeability-Solubility Profile

The target compound demonstrates an intermediate lipophilicity profile compared to its two closest regioisomer analogs. Its computed XLogP3 is 1.8 , positioning it between the 4-substituted analog (CAS 645401-61-2) with an ACD/LogP of 1.17 and the 6-substituted analog (CAS 913322-56-2) with a LogP of 2.63 . This 1.46-unit range across the three regioisomers indicates that the specific substitution pattern of the target compound uniquely avoids the extremes of excessive hydrophilicity or lipophilicity.

Physicochemical Property Lipophilicity Drug Likeness

Conserved Topological Polar Surface Area (TPSA) Across Regioisomers Focuses Differentiation on Steric and Lipophilic Effects

The target compound has a computed Topological Polar Surface Area (TPSA) of 70.3 Ų . This value is nearly identical to its 4-substituted analog (TPSA = 70 Ų) and 6-substituted analog (PSA = 70.26 Ų) . The minimal variation in TPSA across these regioisomers confirms that the hydrogen bonding capacity and bulk polarity are conserved.

Physicochemical Property Polar Surface Area Bioavailability

5-Position Aryl Substitution is a Key Determinant of Kinase Selectivity

A patent and published SAR study on a series of 5-aryl-2,4-diaminopyrimidine core structures demonstrated that substitutions at the 5-position of the pyrimidine ring directly control selectivity for IRAK4 kinase over the structurally related TAK1 kinase [1]. The study found that TAK1 selectivity was closely associated with the size and type of substituents at the 5-position. Analogs with smaller substituents had lower TAK1 selectivity compared to those with larger aromatic groups at this position. While the target compound's specific substituent is not in the study, the 5-position is identified as the primary selectivity handle, a feature absent in the 4- or 6-substituted analogs where this critical interaction cannot be replicated.

Kinase Selectivity Structure-Activity Relationship IRAK4

Recommended Application Scenarios for 5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine


Lead Optimization of Kinase Inhibitors Requiring a Balanced Lipophilicity Profile

Based on its intermediate LogP of 1.8, this compound is an optimal fragment or scaffold for kinase inhibitor programs where oral bioavailability is a target product profile requirement. Unlike the more hydrophilic 4-analog or the more lipophilic 6-analog, this building block can be used to construct compound libraries with a higher probability of achieving desirable drug-like properties early in the optimization process.

Design of Selective IRAK4 or TAM Family Kinase Inhibitors

For projects targeting IRAK4, Mer, Tyro3, or Axl kinases, the 5-aryl substitution pattern on the pyrimidine core is a documented structural requirement for achieving potency and isoform selectivity[1]. This specific compound serves as a crucial functionalized intermediate for generating focused compound arrays to explore SAR around the 5-(3,4-dimethoxyphenyl) motif, a privileged structure for this target class.

Differentiated Starting Point for Chemical Probe Synthesis

A chemical probe intended for use in advanced biological studies demands a well-characterized, structurally unique scaffold to establish a clear genotype-phenotype relationship[1]. The identical TPSA but differing LogP of this compound relative to its popular regioisomers allows researchers to interpret biological data with greater confidence, attributing effects directly to the spatial orientation and lipophilic character of the 5-position substituent rather than to general polarity changes.

Structure-Based Drug Design and Docking Studies

The compound's defined 5-(3,4-dimethoxyphenyl)-4-methyl substitution pattern presents a unique 3D pharmacophore for virtual screening and docking experiments[1]. Its intermediate lipophilicity and specific H-bond donor/acceptor arrangement (conserved TPSA of 70.3 Ų) make it a valuable candidate for building targeted virtual libraries designed to probe kinase hinge regions or allosteric pockets, which cannot be replicated with the 4- or 6-substituted isomers.

Quote Request

Request a Quote for 5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.